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Compound of Interest

Compound Name: 2-(1H-pyrazol-1-yl)propanoic acid

Cat. No.: B1284928 Get Quote

InChI Key: SZGVDJHDIPSUSA-UHFFFAOYSA-N

A Comprehensive Overview for Researchers,
Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 2-(1H-pyrazol-1-yl)propanoic acid, a

heterocyclic compound featuring a pyrazole moiety linked to a propanoic acid backbone. This

document is intended for researchers, scientists, and professionals in the field of drug

development who are interested in the chemical properties, synthesis, and potential biological

applications of this molecule and its derivatives.

Chemical and Physical Properties
2-(1H-pyrazol-1-yl)propanoic acid is a small molecule with a molecular formula of

C6H8N2O2. The presence of both a carboxylic acid group and a pyrazole ring suggests its

potential for diverse chemical interactions and biological activities. While extensive

experimental data for this specific compound is not readily available in public databases, its

structural analogues and the broader class of pyrazole-containing compounds have been

widely studied.
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Property Value Source

Molecular Formula C6H8N2O2 -

InChIKey
SZGVDJHDIPSUSA-

UHFFFAOYSA-N
[1]

CAS Number 956722-93-3 -

Synthesis and Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of 2-(1H-pyrazol-1-
yl)propanoic acid is not extensively documented in readily accessible literature, general

methods for the synthesis of N-alkylated pyrazoles and related carboxylic acids are well-

established. A plausible synthetic route could involve the N-alkylation of pyrazole with an

appropriate propanoate derivative.

General Synthetic Approach:

A common method for the synthesis of N-substituted pyrazoles involves the reaction of

pyrazole with an alkyl halide or a similar electrophile in the presence of a base. For the

synthesis of 2-(1H-pyrazol-1-yl)propanoic acid, a potential starting material would be a 2-

halopropanoic acid ester.

Illustrative Experimental Workflow:
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Caption: A potential two-step synthetic workflow for 2-(1H-pyrazol-1-yl)propanoic acid.

Detailed Hypothetical Protocol:

N-Alkylation: To a solution of pyrazole (1.0 eq) in a suitable aprotic solvent such as

dimethylformamide (DMF), a base like potassium carbonate (K2CO3, 1.5 eq) is added. The

mixture is stirred at room temperature for a short period to facilitate the deprotonation of the

pyrazole. Subsequently, ethyl 2-bromopropanoate (1.1 eq) is added dropwise to the reaction

mixture. The reaction is then heated to a moderate temperature (e.g., 60-80 °C) and
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monitored by thin-layer chromatography (TLC) until the starting material is consumed. Upon

completion, the reaction mixture is cooled, diluted with water, and extracted with an organic

solvent like ethyl acetate. The combined organic layers are washed with brine, dried over

anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude ethyl

2-(1H-pyrazol-1-yl)propanoate.

Ester Hydrolysis: The crude ester from the previous step is dissolved in a mixture of an

alcohol (e.g., ethanol) and water. An aqueous solution of a strong base, such as sodium

hydroxide (NaOH, 2.0 eq), is added, and the mixture is stirred at room temperature or gently

heated to facilitate the hydrolysis of the ester. The reaction progress is monitored by TLC.

Once the hydrolysis is complete, the reaction mixture is cooled, and the alcohol is removed

under reduced pressure. The remaining aqueous solution is acidified with a dilute acid (e.g.,

1M HCl) to precipitate the carboxylic acid. The solid product is then collected by filtration,

washed with cold water, and dried to afford 2-(1H-pyrazol-1-yl)propanoic acid. Further

purification can be achieved by recrystallization from an appropriate solvent system.

Biological Activity and Potential Signaling Pathways
The pyrazole nucleus is a prominent scaffold in medicinal chemistry, with derivatives exhibiting

a wide range of pharmacological activities.[2] These activities include anti-inflammatory,

antimicrobial, anticancer, and antiviral properties.[2] The specific biological activity of 2-(1H-
pyrazol-1-yl)propanoic acid has not been extensively characterized. However, based on the

activities of structurally related compounds, it could potentially interact with various biological

targets.

Potential Signaling Pathways:

Given the prevalence of pyrazole derivatives as enzyme inhibitors, 2-(1H-pyrazol-1-
yl)propanoic acid could potentially modulate various signaling pathways. The specific

pathway would depend on the protein target it interacts with. For instance, many pyrazole-

containing drugs are known to be kinase inhibitors, which play crucial roles in cell signaling

pathways that regulate cell growth, differentiation, and apoptosis.

General Kinase Signaling Pathway:
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Caption: A generalized kinase signaling pathway that could be a target for pyrazole-based

inhibitors.
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Conclusion
2-(1H-pyrazol-1-yl)propanoic acid represents a molecule of interest for further investigation in

the fields of medicinal chemistry and drug discovery. While specific experimental data for this

compound is limited, the well-established synthetic methodologies for pyrazole derivatives and

the broad spectrum of biological activities associated with this heterocyclic core provide a

strong rationale for its synthesis and biological evaluation. Future research should focus on

developing a robust and scalable synthetic route, followed by comprehensive screening to

identify its potential biological targets and therapeutic applications. The exploration of its

mechanism of action and its effects on relevant signaling pathways will be crucial in unlocking

its potential as a lead compound for the development of new therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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